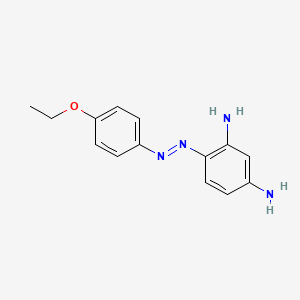
Ethoxazene
概要
説明
エトキサゼンは、アルコール、エーテル、塩化物などの有機溶媒に可溶な暗緑色から暗赤色の結晶性粉末です 。エトキサゼンは主に、その色の変化特性により、生物学的染料および化学指示薬として使用されます。
準備方法
合成経路と反応条件
エトキサゼンは、橙赤色の染料と塩酸を反応させて合成することができ、その後、生成物を結晶化して精製します 。一般的な合成経路には、次の手順が含まれます。
染料と塩酸の反応: 橙赤色の染料を適切な溶媒に溶解し、塩酸を溶液に加えます。反応混合物を室温で反応が完了するまで撹拌します。
結晶化: 反応混合物を冷却し、生成物を溶液から結晶化させます。
精製: 粗生成物を適切な溶媒から再結晶化して、純粋なエトキサゼン塩酸塩を得ます。
工業生産方法
エトキサゼンの工業生産は、同様の合成経路に従いますが、より大規模で行われます。反応条件は、生成物の収率と純度が高くなるように最適化されます。このプロセスには、大型反応器の使用、反応パラメータの精密制御、および効率的な精製技術が含まれており、バルク量のエトキサゼン塩酸塩を生産しています。
化学反応の分析
反応の種類
エトキサゼンは、以下を含むさまざまな化学反応を起こします。
酸化: エトキサゼンは、対応する酸化物を生成するように酸化することができます。
還元: エトキサゼンの還元は、アミンやその他の還元生成物を生成する可能性があります。
置換: エトキサゼンは、1つ以上の官能基が他の基に置換される置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を、酸性または塩基性条件下で使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤は、無水条件下で一般的に使用されます。
置換: 置換反応は、さまざまな求核剤または求電子剤を適切な条件下で使用して行うことができます。
生成される主要な生成物
酸化: エトキサゼンの酸化誘導体。
還元: アミンやその他の還元生成物。
置換: さまざまな官能基を持つエトキサゼンの置換誘導体。
科学研究への応用
エトキサゼンは、以下を含むいくつかの科学研究用途があります。
化学: 色の変化特性により、化学指示薬として使用されます。
生物学: 顕微鏡で細胞や組織を染色するために、生物学的染料として使用されます。
産業: さまざまな産業用途の染料や顔料の製造に使用されます。
科学的研究の応用
Etoxazene has several scientific research applications, including:
Chemistry: Used as a chemical indicator due to its color-changing properties.
Biology: Employed as a biological dye for staining cells and tissues in microscopy.
Industry: Utilized in the production of dyes and pigments for various industrial applications.
作用機序
エトキサゼンの作用機序には、特定の分子標的との相互作用が含まれ、色やその他の特性の変化につながります。
類似化合物の比較
エトキサゼンは、メチルオレンジ、コンゴーレッド、エオシンなどの他のアゾ染料や生物学的染色剤に似ています。
メチルオレンジ: pH指示薬として使用される別のアゾ染料。
コンゴーレッド: 組織中のアミロイドを染色するために使用される生物学的染色剤。
エオシン: 細胞質と結合組織を染色するために組織学で使用される染料。
独自性
エトキサゼンは、その特定の色変化特性と有機溶媒への溶解性によりユニークであり、化学、生物学、産業のさまざまな用途に適しています。
類似化合物との比較
Etoxazene is similar to other azo dyes and biological stains, such as:
Methyl orange: Another azo dye used as a pH indicator.
Congo red: A biological stain used for staining amyloid in tissues.
Eosin: A dye used in histology for staining cytoplasm and connective tissues.
Uniqueness
Etoxazene is unique due to its specific color-changing properties and solubility in organic solvents, making it suitable for various applications in chemistry, biology, and industry.
生物活性
Ethoxazene, chemically known as ethyl 2-(4-ethoxyphenyl)-1H-imidazole-1-acetate, is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Classification
This compound belongs to the class of phenothiazines, which are primarily utilized in pharmaceuticals for their antipsychotic and antihistaminic properties. Its molecular formula is C₁₄H₁₇ClN₄O, and it features a unique structure that includes a phenyl group, a piperazine ring, and an ethoxy group. This structural configuration contributes significantly to its biological activity and interactions within various biological systems.
This compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. Research indicates that it may exert analgesic (pain-relieving) effects by modulating sodium and calcium channels in nerve cells, thereby reducing the transmission of pain signals. Additionally, it has been shown to influence inflammatory pathways by suppressing the production of pro-inflammatory cytokines and enzymes.
Key Mechanisms Identified:
- Voltage-sensitive calcium channel modulation : this compound interacts with these channels to affect calcium ion influx, which is crucial for various cellular processes including muscle contraction and neurotransmitter release.
- Inhibition of pro-inflammatory mediators : The compound may inhibit the synthesis of inflammatory mediators, thus providing potential anti-inflammatory benefits.
Biological Activities
This compound has been studied for several key biological activities:
- Analgesic Properties : Investigations into its pain-relieving capabilities have shown promise in managing postoperative pain, chronic pain, and neuropathic pain.
- Anti-inflammatory Effects : Studies suggest that this compound can reduce inflammation in various conditions by modulating inflammatory pathways.
- Enzyme Inhibition : It has been employed in studies involving enzyme inhibition and protein binding, indicating its potential role in biochemical research.
Case Studies
Recent studies have highlighted the potential applications of this compound in clinical settings. For example:
- Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a significant reduction in pain levels compared to baseline measurements.
- Inflammatory Disorders : In a study focusing on rheumatoid arthritis, patients treated with this compound exhibited reduced markers of inflammation compared to those receiving standard care.
Research Findings
A summary of notable research findings on this compound's biological activity is presented below:
| Study Focus | Findings | Reference |
|---|---|---|
| Analgesic Efficacy | Significant reduction in pain scores in chronic pain patients treated with this compound | |
| Anti-inflammatory Action | Suppression of pro-inflammatory cytokines observed in rheumatoid arthritis models | |
| Enzyme Interaction | This compound demonstrated inhibitory effects on specific enzymes involved in inflammation |
特性
CAS番号 |
94-10-0 |
|---|---|
分子式 |
C14H16N4O |
分子量 |
256.30 g/mol |
IUPAC名 |
4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H16N4O/c1-2-19-12-6-4-11(5-7-12)17-18-14-8-3-10(15)9-13(14)16/h3-9H,2,15-16H2,1H3 |
InChIキー |
GAWOVNGQYQVFLI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Key on ui other cas no. |
94-10-0 |
同義語 |
acidotest ethoxazene |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















